FPP Synthase Inhibitory Potency: Intermediate IC50 Relative to In-Class Bisphosphonates
Risedronate inhibits FPP synthase with an IC50 of 0.10 μM, demonstrating intermediate potency among nitrogen-containing bisphosphonates. It is 5-fold less potent than zoledronic acid (IC50 = 0.02 μM) but 5-fold more potent than alendronate (IC50 = 0.50 μM) [1]. This positions risedronate as a balanced inhibitor suitable for studies requiring moderate target engagement without the maximal potency of zoledronic acid.
| Evidence Dimension | FPP synthase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.10 μM |
| Comparator Or Baseline | Zoledronic acid: 0.02 μM; Alendronate: 0.50 μM |
| Quantified Difference | 5-fold less potent than zoledronic acid; 5-fold more potent than alendronate |
| Conditions | J774 cell homogenates, mean of three experiments |
Why This Matters
Selecting risedronate over zoledronic acid or alendronate allows researchers to study FPP synthase inhibition at an intermediate potency level, which may better model therapeutic dosing windows or reduce the risk of oversuppression in certain in vitro models.
- [1] Dunford JE, Thompson K, Coxon FP, Luckman SP, Hahn FM, Poulter CD, Ebetino FH, Rogers MJ. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics. 2001;296(2):235-242. View Source
